Cas no 808784-08-9 (3-(4-Methyl benzoyloxy)flavone)

3-(4-Methyl benzoyloxy)flavone is a synthetic flavonoid derivative characterized by the introduction of a 4-methylbenzoyloxy group at the 3-position of the flavone backbone. This modification enhances its lipophilicity and potential bioactivity, making it a valuable intermediate in pharmaceutical and biochemical research. The compound exhibits improved stability and solubility in organic solvents, facilitating its use in synthetic applications. Its structural features suggest potential utility in studying flavonoid-based enzyme interactions or as a precursor for further functionalization. The presence of the methyl-substituted benzoyl moiety may also influence its binding affinity in biological systems, offering opportunities for targeted research in medicinal chemistry.
3-(4-Methyl benzoyloxy)flavone structure
808784-08-9 structure
Product Name:3-(4-Methyl benzoyloxy)flavone
CAS No:808784-08-9
MF:C23H16O4
MW:356.370746612549
CID:2356332
PubChem ID:1680778
Update Time:2025-10-30

3-(4-Methyl benzoyloxy)flavone Chemical and Physical Properties

Names and Identifiers

    • 4-Oxo-2-phenyl-4H-chromen-3-yl 4-methylbenzoate
    • (4-Oxo-2-phenylchromen-3-yl) 4-methylbenzoate
    • 4-Oxo-2-phenyl-4H-1-benzopyran-3-yl 4-methylbenzoate (ACI)
    • 3-(4-Methyl benzoyloxy)flavone
    • 4-Oxo-2-phenyl-4H-chromen-3-yl4-methylbenzoate
    • 3-(4-methyl benzoyloxy) flavone
    • 808784-08-9
    • Inchi: 1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3
    • InChI Key: FPJAHUOWIAXTOR-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C(=C1C1C=CC=CC=1)OC(C1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 356.10485899g/mol
  • Monoisotopic Mass: 356.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 52.6

3-(4-Methyl benzoyloxy)flavone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M213885-10mg
3-(4-Methyl benzoyloxy)flavone
808784-08-9
10mg
$ 235.00 2022-06-04
TRC
M213885-25mg
3-(4-Methyl benzoyloxy)flavone
808784-08-9
25mg
$ 480.00 2022-06-04
TRC
M213885-50mg
3-(4-Methyl benzoyloxy)flavone
808784-08-9
50mg
$ 765.00 2022-06-04

3-(4-Methyl benzoyloxy)flavone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Pyridine ;  rt → 50 °C; 50 °C → rt
1.2 Reagents: Acetic acid Solvents: Water ;  acidified
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  2 h, reflux
3.1 Solvents: Pyridine
Reference
Synthesis of novel flavone acyl esters and correlation of log P value with antioxidant and antimicrobial activity
Jayashree, B. S.; et al, Asian Journal of Chemistry, 2010, 22(2), 1055-1066

Production Method 2

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Synthesis of novel flavone acyl esters and correlation of log P value with antioxidant and antimicrobial activity
Jayashree, B. S.; et al, Asian Journal of Chemistry, 2010, 22(2), 1055-1066

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  2 h, reflux
2.1 Solvents: Pyridine
Reference
Synthesis of novel flavone acyl esters and correlation of log P value with antioxidant and antimicrobial activity
Jayashree, B. S.; et al, Asian Journal of Chemistry, 2010, 22(2), 1055-1066

Production Method 4

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Reagents: Potassium hydroxide Solvents: Pyridine ;  rt → 50 °C; 50 °C → rt
2.2 Reagents: Acetic acid Solvents: Water ;  acidified
3.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  2 h, reflux
4.1 Solvents: Pyridine
Reference
Synthesis of novel flavone acyl esters and correlation of log P value with antioxidant and antimicrobial activity
Jayashree, B. S.; et al, Asian Journal of Chemistry, 2010, 22(2), 1055-1066

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  0.5 h, 110 - 120 °C; 120 °C → 165 °C; 3 h, 160 - 165 °C
2.1 Solvents: Pyridine
3.1 Reagents: Potassium hydroxide Solvents: Pyridine ;  rt → 50 °C; 50 °C → rt
3.2 Reagents: Acetic acid Solvents: Water ;  acidified
4.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  2 h, reflux
5.1 Solvents: Pyridine
Reference
Synthesis of novel flavone acyl esters and correlation of log P value with antioxidant and antimicrobial activity
Jayashree, B. S.; et al, Asian Journal of Chemistry, 2010, 22(2), 1055-1066

3-(4-Methyl benzoyloxy)flavone Raw materials

3-(4-Methyl benzoyloxy)flavone Preparation Products

Additional information on 3-(4-Methyl benzoyloxy)flavone

3-(4-Methyl Benzoyloxy)Flavone: A Comprehensive Overview

3-(4-Methyl Benzoyloxy)Flavone, also known by its CAS number 808784-08-9, is a bioactive compound that has garnered significant attention in recent years due to its diverse pharmacological properties. This compound belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer activities. The structure of 3-(4-Methyl Benzoyloxy)Flavone consists of a flavone backbone with a 4-methyl benzoyloxy group attached at the 3-position, which contributes to its unique biological properties.

The synthesis of 3-(4-Methyl Benzoyloxy)Flavone involves a series of chemical reactions, including Friedel-Crafts acylation and subsequent oxidation steps. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity, making it more accessible for research and potential commercial applications. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its molecular geometry and functional groups.

One of the most promising aspects of 3-(4-Methyl Benzoyloxy)Flavone is its ability to modulate cellular signaling pathways. Studies have shown that this compound can inhibit the activity of kinases such as cyclin-dependent kinase (CDK) and mitogen-activated protein kinase (MAPK), which are often overactivated in cancer cells. This property makes it a potential candidate for anticancer drug development. Additionally, 3-(4-Methyl Benzoyloxy)Flavone has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress, which is a key factor in aging and various chronic diseases.

The anti-inflammatory effects of 3-(4-Methyl Benzoyloxy)Flavone have also been extensively investigated. Research indicates that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cell models. These findings suggest its potential application in treating inflammatory disorders such as arthritis and inflammatory bowel disease.

In recent years, the pharmacokinetic properties of 3-(4-Methyl Benzoyloxy)Flavone have been studied to evaluate its bioavailability and metabolic profile. Preclinical studies in animal models have shown that this compound exhibits good oral bioavailability and is metabolized through hepatic pathways involving cytochrome P450 enzymes. These studies are crucial for determining its suitability as an oral therapeutic agent.

The application of 3-(4-Methyl Benzoyloxy)Flavone extends beyond pharmacology into the fields of food science and cosmetics. Due to its strong antioxidant properties, it has been considered as a natural food preservative and a potential ingredient in skincare products to combat oxidative stress and protect against UV-induced damage.

In conclusion, 3-(4-Methyl Benzoyloxy)Flavone, with its CAS number 808784-08-9, represents a versatile compound with significant potential in various fields. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a pivotal role in advancing modern medicine and beyond.

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